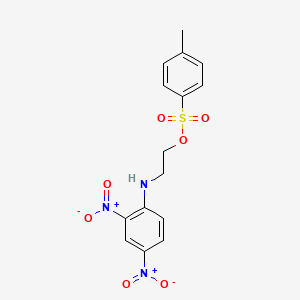
2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of nitroaniline and methylbenzenesulfonate groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method includes the nitration of aniline to produce 2,4-dinitroaniline, followed by the reaction with ethylene oxide to form 2-(2,4-dinitroanilino)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Análisis De Reacciones Químicas
2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the aniline ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents include strong nucleophiles such as hydroxide ions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, using oxidizing agents like potassium permanganate.
Aplicaciones Científicas De Investigación
2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments .
Comparación Con Compuestos Similares
2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate can be compared with similar compounds such as:
2,4-Dinitroaniline: Lacks the ethyl and sulfonate groups, making it less soluble and reactive.
4-Methylbenzenesulfonyl Chloride: Used as a reagent in the synthesis of the target compound but lacks the nitroaniline moiety.
2-(2,4-Dinitroanilino)ethanol: An intermediate in the synthesis of the target compound, with different reactivity due to the presence of the hydroxyl group.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and physical properties.
Propiedades
Número CAS |
35065-81-7 |
|---|---|
Fórmula molecular |
C15H15N3O7S |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2-(2,4-dinitroanilino)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H15N3O7S/c1-11-2-5-13(6-3-11)26(23,24)25-9-8-16-14-7-4-12(17(19)20)10-15(14)18(21)22/h2-7,10,16H,8-9H2,1H3 |
Clave InChI |
STQFXJNHXUDYTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





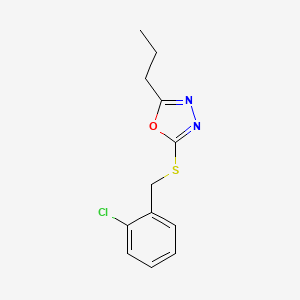
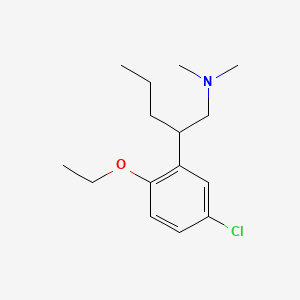
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)

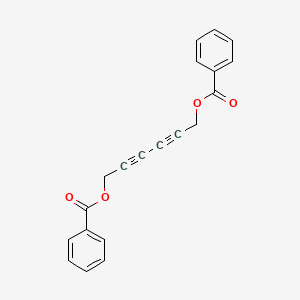
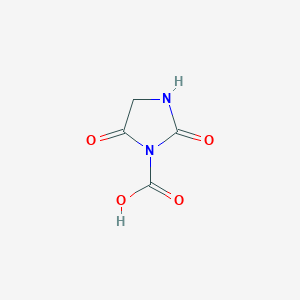
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)

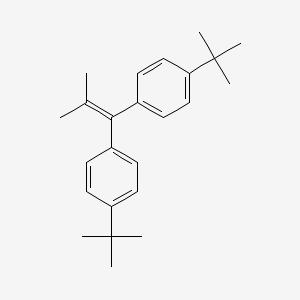
![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)
![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
